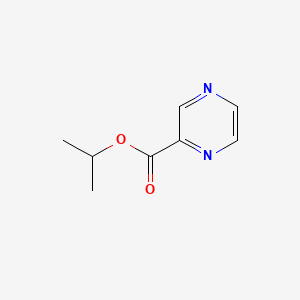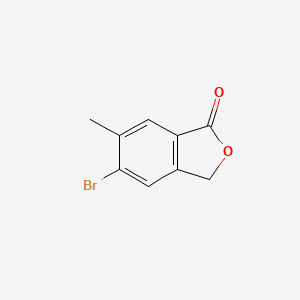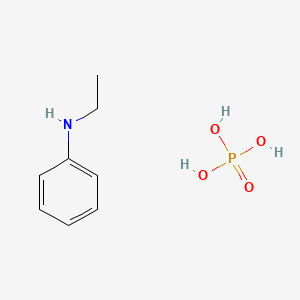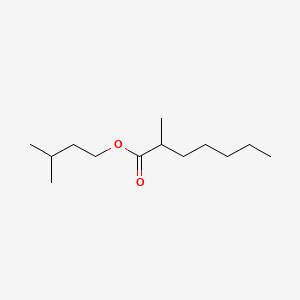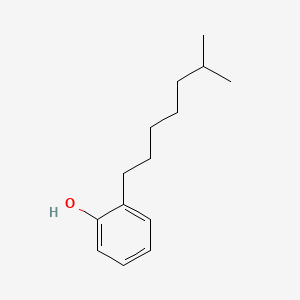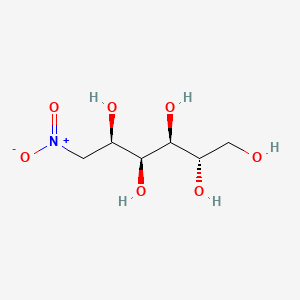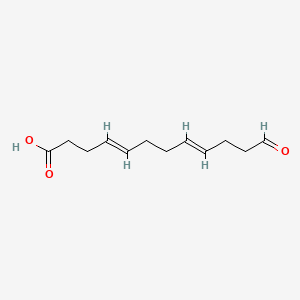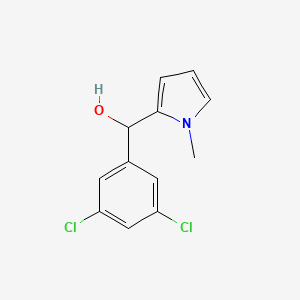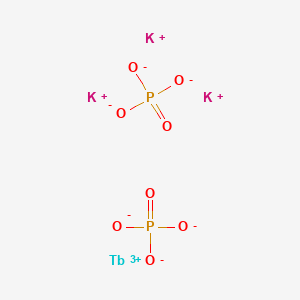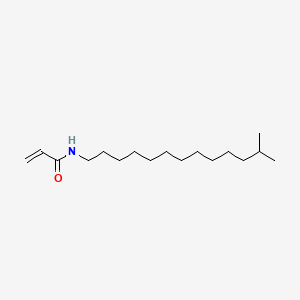
Hydrazine, 1-methyl-1,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-1,2-ジフェニルヒドラジンは、分子式C13H14N2の有機化合物です。これは、ヒドラジンの誘導体であり、1つの水素原子がメチル基に、2つの水素原子がフェニル基に置き換えられています。この化合物は、化学、生物学、産業など、さまざまな分野での用途で知られています。
準備方法
合成ルートと反応条件
1-メチル-1,2-ジフェニルヒドラジンは、いくつかの方法で合成できます。一般的な方法の1つは、メチルヒドラジンとベンゾフェノンの反応です。この反応は、通常、塩酸または硫酸などの触媒の存在下で行われ、反応を促進するために混合物を加熱します。生成物は、その後、再結晶または蒸留によって精製されます。
工業生産方法
工業的な設定では、1-メチル-1,2-ジフェニルヒドラジンの生産は、多くの場合、ラボ合成と同じような方法を使用した大規模反応を含みます。このプロセスは、より高い収率と純度のために最適化されており、溶媒抽出や高度な精製技術などの追加のステップが含まれる場合があります。
化学反応の分析
反応の種類
1-メチル-1,2-ジフェニルヒドラジンは、次を含むさまざまな化学反応を起こします。
酸化: 化合物は、対応する酸化物を生成するために酸化することができます。
還元: ヒドラジン誘導体を生成するために還元することができます。
置換: フェニル基は、さまざまな試薬との置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が一般的に使用されます。
生成される主な生成物
酸化: 酸化物や他の酸素化誘導体を生成します。
還元: ヒドラジン誘導体を生成します。
置換: 置換されたフェニル誘導体を生成します。
科学研究への応用
1-メチル-1,2-ジフェニルヒドラジンは、科学研究で幅広い用途があります。
化学: 有機合成における試薬として、およびさまざまな化学化合物の前駆体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 特に新薬開発における潜在的な治療用途について研究されています。
工業: ポリマー、染料、およびその他の工業化学品の製造に使用されます。
科学的研究の応用
Hydrazine, 1-methyl-1,2-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
1-メチル-1,2-ジフェニルヒドラジンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。それは求核剤として作用し、求核付加および置換反応に参加することができます。この化合物は、金属イオンと錯体を形成することもでき、さまざまな生化学経路に影響を与えます。
類似の化合物との比較
1-メチル-1,2-ジフェニルヒドラジンは、次のような他の類似の化合物と比較できます。
1,2-ジフェニルヒドラジン: メチル基がない以外は同様の構造です。
1-メチル-1-フェニルヒドラジン: フェニル基が1つだけです。
1,1-ジフェニルヒドラジン: 両方のフェニル基が同じ窒素原子に結合しています。
独自性
1-メチル-1,2-ジフェニルヒドラジンにおけるメチル基と2つのフェニル基の存在は、その類似体と比較して、独自の化学的特性と反応性を付与します。
類似化合物との比較
Hydrazine, 1-methyl-1,2-diphenyl- can be compared with other similar compounds such as:
Hydrazine, 1,2-diphenyl-: Similar structure but lacks the methyl group.
Hydrazine, 1-methyl-1-phenyl-: Contains only one phenyl group.
Hydrazine, 1,1-diphenyl-: Both phenyl groups are attached to the same nitrogen atom.
Uniqueness
The presence of both a methyl group and two phenyl groups in hydrazine, 1-methyl-1,2-diphenyl- gives it unique chemical properties and reactivity compared to its analogs
特性
CAS番号 |
37682-91-0 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
1-methyl-1,2-diphenylhydrazine |
InChI |
InChI=1S/C13H14N2/c1-15(13-10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2-11,14H,1H3 |
InChIキー |
CLONBSZEFUWYRR-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


